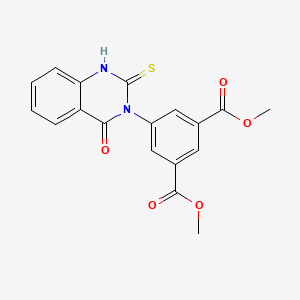
dimethyl 5-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinyl core, which is a bicyclic structure containing nitrogen atoms, and isophthalate groups, which are derivatives of isophthalic acid. The presence of sulfur and oxygen atoms in the structure further enhances its reactivity and potential utility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with isophthalic acid derivatives under controlled conditions. The reaction often requires the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isophthalate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted isophthalate derivatives.
Applications De Recherche Scientifique
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIMETHYL 5-[({[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE
- DIMETHYL 5-({[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is unique due to its specific quinazolinone core and the presence of both sulfur and oxygen atoms, which confer distinct reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H14N2O5S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
dimethyl 5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H14N2O5S/c1-24-16(22)10-7-11(17(23)25-2)9-12(8-10)20-15(21)13-5-3-4-6-14(13)19-18(20)26/h3-9H,1-2H3,(H,19,26) |
Clé InChI |
PCLUFRQPPADAGT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


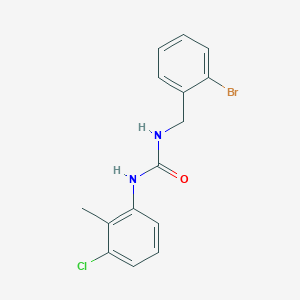
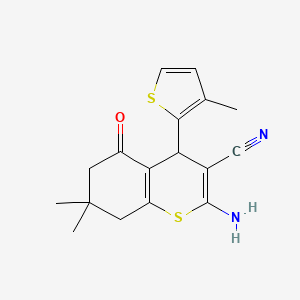

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B10969867.png)
![5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B10969873.png)
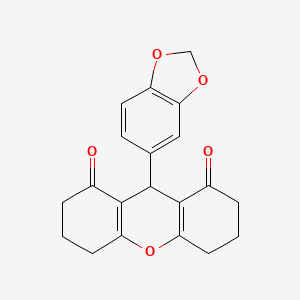
![3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969880.png)

![2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969900.png)
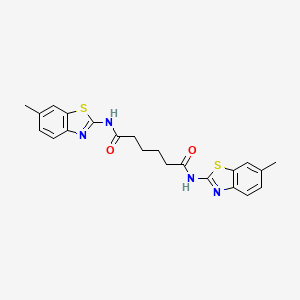
![2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969911.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazole](/img/structure/B10969921.png)
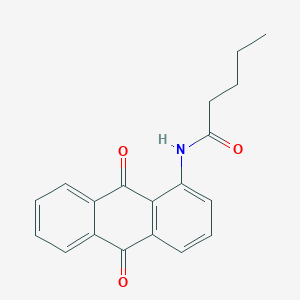
![(4-Phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B10969948.png)
